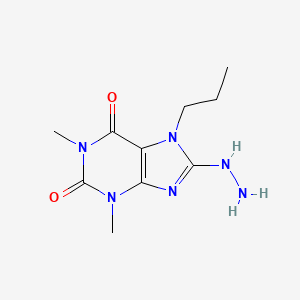
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, and an acetamide moiety attached to a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a nucleophilic substitution reaction with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 2,3-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide
- 2-(4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLAGUXXZURZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
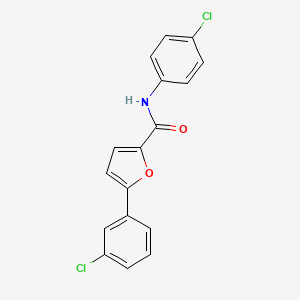

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
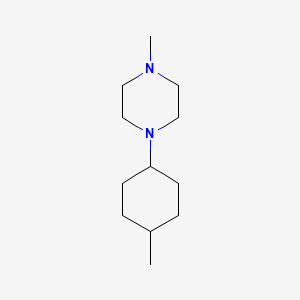
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
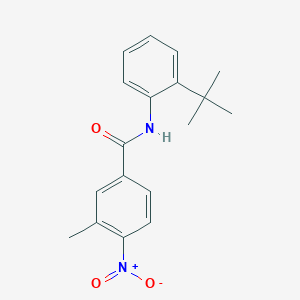
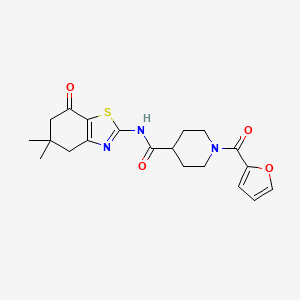
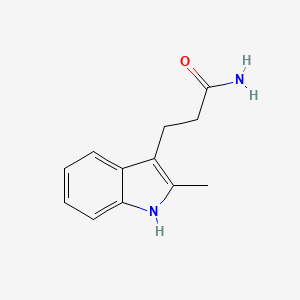
![2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5819035.png)
![N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
